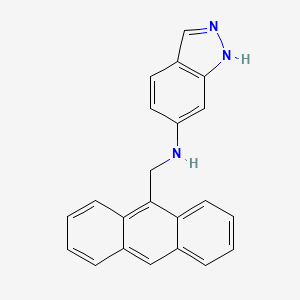

N-(9-anthrylmethyl)-1H-indazol-6-amine

Description

N-(9-Anthrylmethyl)-1H-indazol-6-amine is a heterocyclic compound featuring a 1H-indazole core substituted at the 6-position with an amine group linked to a 9-anthrylmethyl moiety. The anthracene-derived substituent confers unique photophysical and electronic properties, making this compound of interest in materials science, analytical chemistry, and medicinal research. For example, 6-nitro-1H-indazole derivatives are often alkylated using methyl iodide or benzyl halides, followed by palladium-catalyzed hydrogenation to yield amine-substituted products .

The 9-anthrylmethyl group, as seen in related compounds like N,N′-bis(9-anthrylmethyl)propane-1,3-diamine (APD), enhances fluorescence and selective binding capabilities, particularly in chromatographic applications .

Properties

IUPAC Name |

N-(anthracen-9-ylmethyl)-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-3-7-19-15(5-1)11-16-6-2-4-8-20(16)21(19)14-23-18-10-9-17-13-24-25-22(17)12-18/h1-13,23H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYKXJBEKVNZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC5=C(C=C4)C=NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of N-(9-anthrylmethyl)-1H-indazol-6-amine

The synthesis of this compound typically involves the reaction of 1H-indazole derivatives with anthracene-based substituents. Various synthetic routes have been explored, including:

- Molecular Hybridization : This method combines different molecular frameworks to enhance biological activity. The incorporation of anthracene moieties into indazole structures aims to improve the pharmacological profile of the resulting compounds .

- Catalytic Reactions : The use of palladium-catalyzed reactions has been reported for the synthesis of indazole derivatives, which can be adapted for the introduction of anthracene groups .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity across various cancer cell lines:

- In vitro Studies : Compounds derived from 1H-indazole have demonstrated potent anti-proliferative effects against human cancer cell lines such as HCT116 (colorectal cancer) and K562 (chronic myeloid leukemia). For instance, certain derivatives exhibited IC50 values ranging from 5.15 µM to 14.3 µM, indicating substantial cytotoxicity against these cells while maintaining selectivity towards normal cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of cell cycle progression, likely through the inhibition of key regulatory proteins such as Bcl2 and modulation of p53 pathways .

Other Biological Activities

Beyond anticancer properties, indazole derivatives have been investigated for various other biological activities:

- Antimicrobial Activity : Some studies have indicated that indazole compounds possess antifungal properties against Candida species, suggesting potential applications in treating fungal infections .

- Anti-inflammatory Effects : Research into the anti-inflammatory properties of indazole derivatives is ongoing, with preliminary results indicating their potential in reducing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity | IC50 (µM) |

|---|---|---|

| 4-Fluorobenzyl | Increased potency | 14.3 |

| 3-Fluorophenyl | Moderate potency | ~10 |

| Piperazine group | Enhanced solubility | Variable |

The presence of specific substituents significantly influences the compound's biological activity, highlighting the importance of targeted modifications during synthesis .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

- Study on Colorectal Cancer : A series of synthesized indazole derivatives were tested against HCT116 cells, revealing that modifications at the C-5 position significantly affected cytotoxicity levels. The study concluded that specific fluorinated substituents enhanced anti-proliferative activity .

- Multi-target Inhibition : Another study indicated that certain derivatives acted as multi-target inhibitors rather than specific kinase inhibitors, suggesting a broader therapeutic potential in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(9-anthrylmethyl)-1H-indazol-6-amine with structurally related indazole and benzimidazole derivatives:

Key Comparative Insights

Methyl-substituted indazoles (e.g., 1,3-dimethyl-1H-indazol-6-amine) lack aromatic substituents, resulting in reduced fluorescence but stable crystalline structures .

Photophysical and Analytical Applications: APD’s bis-anthrylmethyl structure enables formaldehyde detection via fluorescence quenching, suggesting that the mono-anthrylmethyl group in this compound could serve as a derivatizing agent for aldehydes or small molecules .

Synthetic Methodologies :

- Indazole derivatives are commonly synthesized via nitro-group reduction (e.g., Pd/C hydrogenation) and alkylation, as seen in the synthesis of AMI (6-nitro-1-methyl-indazole derivative) .

- Benzimidazolamines require harsher conditions, such as tin(II) chloride reduction, which may limit functional group compatibility compared to indazole routes .

Commercial and Research Relevance :

- Derivatives like N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-indazol-6-amine are discontinued commercially, underscoring the niche demand for specialized indazole analogs .

Q & A

Q. Methodology :

- X-ray crystallography : Determines bond lengths, angles, and planarity. For example, 1,3-dimethyl-1H-indazol-6-amine showed a nearly planar skeleton (max deviation: 0.0325 Å) via single-crystal X-ray studies .

- Spectroscopy : NMR and HRMS confirm molecular identity and purity.

- Collision cross-section (CCS) analysis : Predicts gas-phase ion mobility (e.g., 1-(2-methoxyethyl)-1H-indazol-6-amine CCS data) .

Advanced: How can anti-proliferative activity be optimized while reducing cytotoxicity in 1H-indazol-6-amine derivatives?

Q. Experimental Design :

- Substituent screening : Replace the anthrylmethyl group with fluorobenzyl or other electron-withdrawing groups. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent activity (IC50 = 14.3 µM in HCT116 cells) and no cytotoxicity in normal lung fibroblasts (IC50 >100 µM) .

- Rule of Three compliance : Ensure derivatives meet hit-like criteria (MW <300, logP <3, H-bond donors/acceptors ≤3 each) to enhance bioavailability .

- Cell-line specificity testing : Compare IC50 values across diverse cancer models (e.g., colorectal, breast) to identify selective analogs .

Advanced: What mechanisms underlie the biological activity of this compound derivatives?

Q. Methodological Approaches :

- Kinase inhibition assays : Test interactions with cancer-associated kinases (e.g., EGFR, VEGFR).

- Osteoclastogenesis models : For bone-related applications, evaluate RANKL-induced osteoclast suppression (e.g., OCLI-023, a pyrimidine-indazole hybrid, inhibited osteoclast differentiation via NF-κB pathway modulation) .

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane depolarization in treated cells .

Advanced: How do structural modifications at the anthrylmethyl group affect pharmacokinetics?

Q. Key Findings :

- Hydrophobicity : Bulky anthracene groups may improve membrane permeability but increase logP, risking toxicity.

- Electron-withdrawing substituents : Fluorine or methoxy groups enhance metabolic stability. For example, 1-(2-methoxyethyl)-1H-indazol-6-amine showed improved solubility (SMILES: COCCN1C2=C(C=CC(=C2)N)C=N1) .

- In vivo pharmacokinetics : Substituents like allyl (e.g., 1-(prop-2-en-1-yl)-1H-indazol-6-amine) can be tailored for prolonged half-life .

Advanced: How can researchers resolve contradictions in activity data across similar derivatives?

Q. Analytical Strategies :

- Meta-analysis : Compare IC50 values of structurally related compounds (e.g., fluorobenzyl vs. allyl derivatives) .

- QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity to identify critical functional groups.

- Dose-response validation : Repeat assays under standardized conditions (e.g., 48–72 hr incubation, MTT/PrestoBlue protocols) to minimize variability .

Advanced: What analytical techniques are used to study the compound’s interaction with DNA or proteins?

Q. Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins.

- Molecular docking : Simulate interactions with DNA grooves or kinase active sites (e.g., anthracene’s planar structure may intercalate DNA) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Basic: What are the applications of this compound in non-oncological research?

- Bone disease : Derivatives like OCLI-023 suppress osteoclastogenesis, offering potential in osteoporosis treatment .

- Antimicrobial studies : Indazole cores are explored for kinase inhibition in bacterial/viral pathogens.

- Fluorescent probes : Anthracene’s UV absorbance enables use in cellular imaging .

Advanced: How can researchers validate the selectivity of this compound derivatives for specific molecular targets?

Q. Validation Workflow :

Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler).

CRISPR/Cas9 knockout models : Confirm activity loss in target-deficient cell lines.

Biomarker analysis : Use RNA-seq or proteomics to identify downstream effectors (e.g., p53, Bax/Bcl-2 ratios) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Key Issues :

- Low yields in multi-component reactions : Optimize solvent systems (e.g., ethanol reflux for spiro compounds) .

- Purification hurdles : Use preparative HPLC or column chromatography for anthracene-containing derivatives.

- Regioselectivity : Control substitution patterns via protecting groups (e.g., tert-butyl for amine protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.